3-{[(E)-(4-chlorophenyl)methylidene]amino}benzamide
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Overview
Description
3-[(4-chlorobenzylidene)amino]benzamide is an organic compound with the molecular formula C14H11ClN2O It is characterized by the presence of a benzamide group attached to a benzylideneamino group, which is further substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorobenzylidene)amino]benzamide typically involves the condensation reaction between 4-chlorobenzaldehyde and 3-aminobenzamide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-[(4-chlorobenzylidene)amino]benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorobenzylidene)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzylidene derivatives.
Scientific Research Applications
3-[(4-chlorobenzylidene)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-chlorobenzylidene)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-chlorobenzylideneaminobenzamide
- 3-chlorobenzylideneaminobenzamide
- 4-methylbenzylideneaminobenzamide
Uniqueness
3-[(4-chlorobenzylidene)amino]benzamide is unique due to the specific positioning of the chlorine atom and the benzylideneamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C14H11ClN2O |
---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11ClN2O/c15-12-6-4-10(5-7-12)9-17-13-3-1-2-11(8-13)14(16)18/h1-9H,(H2,16,18) |
InChI Key |
SCFFNLWTEKBBFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)Cl)C(=O)N |
Origin of Product |
United States |
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